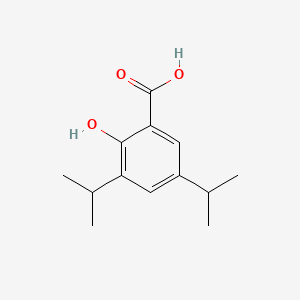

Acide 3,5-diisopropylsalicylique

Vue d'ensemble

Description

3,5-Diisopropylsalicylic acid (DIPSA) is a synthetic derivative of salicylic acid, which is a natural compound found in plants. DIPSA is a versatile compound with a wide range of applications in scientific research and industrial processes. It has been extensively studied for its biochemical and physiological effects, as well as its ability to act as an effective reagent in organic synthesis.

Applications De Recherche Scientifique

Biochimie : Rôle de ligand désactivant .OH

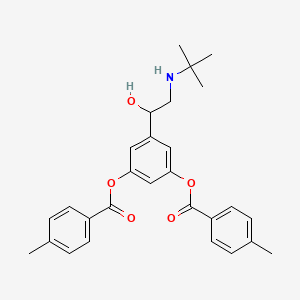

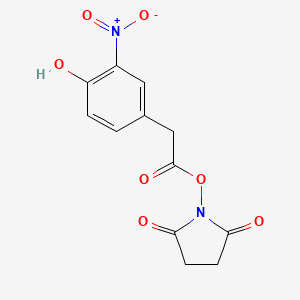

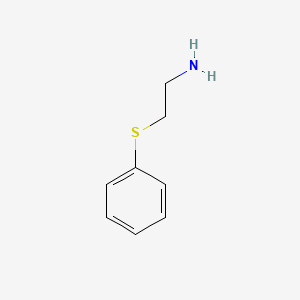

L'acide 3,5-diisopropylsalicylique a été étudié pour son rôle potentiel de ligand désactivant les hydroxyles (.OH). Cette fonction est particulièrement pertinente dans le contexte des interactions avec le cuivre (II), où il peut former des complexes de faible masse molaire dans des conditions physiologiques {svg_1}. Ces complexes sont importants car ils peuvent influencer l'absorption et la distribution du cuivre dans l'organisme, ce qui est crucial pour divers processus biochimiques.

Médecine : Activation de la synthase d'oxyde nitrique

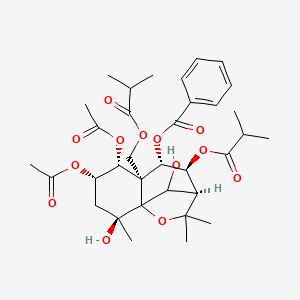

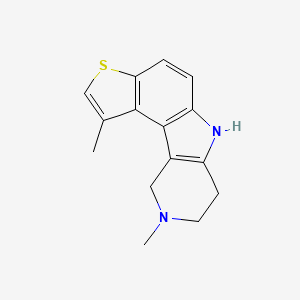

En recherche médicale, l'this compound a été identifié comme un activateur de la synthase d'oxyde nitrique calmoduline-dépendante activée par le calcium {svg_2}. Cette enzyme joue un rôle vital dans la régulation de la pression artérielle et la prévention de la thrombose en contrôlant la dilatation des vaisseaux sanguins et en inhibant l'agrégation plaquettaire.

Sciences de l'environnement : Complexation du cuivre

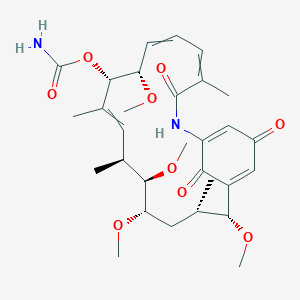

La capacité du composé à former des complexes avec les ions cuivre (II) a des implications pour les sciences de l'environnement. Il peut agir comme un ligand désactivant .OH, affectant potentiellement la biodisponibilité et la toxicité du cuivre dans les systèmes environnementaux {svg_3}. Comprendre ces interactions peut aider à développer des stratégies de gestion de la pollution par le cuivre.

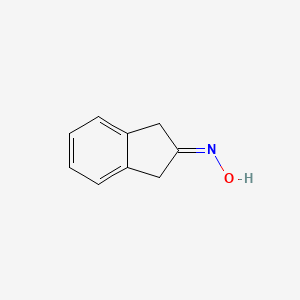

Science des matériaux : Synthèse de complexes carboxylates

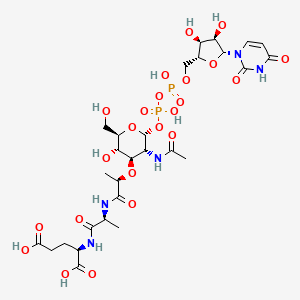

L'this compound est utilisé comme réactif de départ dans la synthèse de complexes de carboxylates métalliques, en particulier avec le zinc (II) et le cadmium (II) {svg_4}. Ces complexes ont des applications en science des matériaux, où ils peuvent être utilisés pour créer de nouveaux matériaux aux propriétés spécifiques, telles que la catalyse ou la luminescence.

Chimie analytique : Caractérisation chimique

En chimie analytique, la structure et les propriétés de l'this compound sont d'intérêt. Sa formule moléculaire, son poids et ses autres caractéristiques chimiques sont essentiels pour l'identification et la quantification de ce composé dans divers échantillons {svg_5}.

Usages industriels : Sécurité et manipulation

Dans l'industrie, l'this compound est manipulé avec soin en raison de ses propriétés chimiques. Les fiches de données de sécurité fournissent des informations détaillées sur son stockage, sa manipulation et son élimination en toute sécurité, garantissant une utilisation responsable en laboratoire et en milieu industriel {svg_6}.

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Mécanisme D'action

Target of Action

3,5-Diisopropylsalicylic acid (DIPS) is a derivative of salicylic acid . The primary target of salicylic acid, and by extension DIPS, is the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .

Mode of Action

DIPS, like salicylic acid, irreversibly inhibits COX-1 and COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . The reduction in these molecules leads to decreased inflammation and pain signaling .

Biochemical Pathways

The primary biochemical pathway affected by DIPS is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, DIPS prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . This results in a decrease in the signaling molecules that promote inflammation and pain.

Pharmacokinetics

It has been identified in human blood, suggesting that it can be absorbed and distributed in the body .

Result of Action

The primary result of DIPS action is a reduction in inflammation and pain signaling due to the inhibition of COX-1 and COX-2 . This leads to a decrease in the production of prostaglandins and thromboxanes, which are key players in these processes .

Action Environment

The action of DIPS can be influenced by environmental factors. For example, the presence of other compounds, such as copper(II), can form complexes with DIPS, potentially affecting its activity . Additionally, the pH of the environment can influence the formation of these complexes

Analyse Biochimique

Biochemical Properties

3,5-Diisopropylsalicylic acid plays a significant role in biochemical reactions, particularly as an OH-inactivating ligand in its complexes with copper (II) . It has been used as a starting reagent in the synthesis of zinc (II) and cadmium (II) carboxylate complexes . The compound interacts with enzymes and proteins, forming complexes that can influence their activity. For instance, it has been observed to interact with copper (II) ions, forming stable complexes that can inhibit or activate certain enzymatic reactions .

Cellular Effects

The effects of 3,5-Diisopropylsalicylic acid on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound has been identified in human blood, indicating its potential impact on human cellular processes . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This suggests that 3,5-Diisopropylsalicylic acid can alter cellular functions, potentially affecting cell signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, 3,5-Diisopropylsalicylic acid exerts its effects through binding interactions with biomolecules. It acts as an OH-inactivating ligand, forming complexes with metal ions such as copper (II) . These complexes can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Diisopropylsalicylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Diisopropylsalicylic acid is stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 3,5-Diisopropylsalicylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it can cause toxic or adverse effects, including respiratory irritation and eye irritation . Understanding the dosage effects is crucial for determining the safe and effective use of 3,5-Diisopropylsalicylic acid in research and potential therapeutic applications.

Metabolic Pathways

3,5-Diisopropylsalicylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s structure allows it to participate in biochemical reactions, forming complexes with metal ions and other biomolecules. These interactions can alter metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3,5-Diisopropylsalicylic acid is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with specific biomolecules, which can affect its activity and function. Understanding the transport and distribution of 3,5-Diisopropylsalicylic acid is essential for elucidating its role in cellular processes and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 3,5-Diisopropylsalicylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, highlighting the importance of understanding its subcellular distribution. This knowledge can provide insights into the mechanisms by which 3,5-Diisopropylsalicylic acid exerts its effects on cellular function and biochemical pathways .

Propriétés

IUPAC Name |

2-hydroxy-3,5-di(propan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16/h5-8,14H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFUYOGWFZSHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062257 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2215-21-6 | |

| Record name | 3,5-Diisopropylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diisopropylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diisopropylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIISOPROPYLSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH5ERW6DGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B1204991.png)

![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B1205006.png)

![4-Hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1205009.png)

![7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B1205013.png)